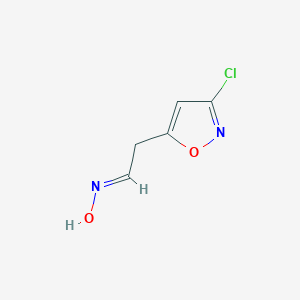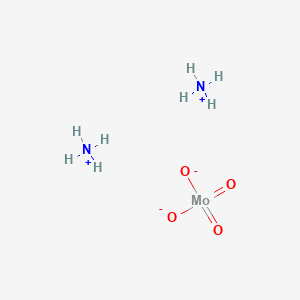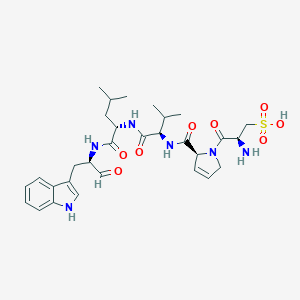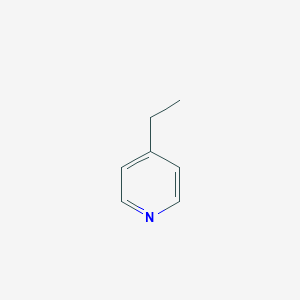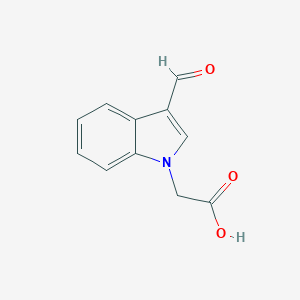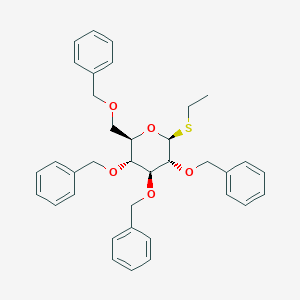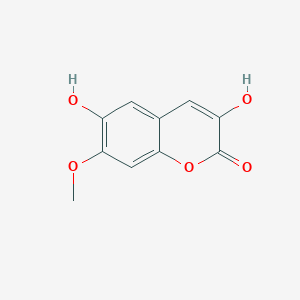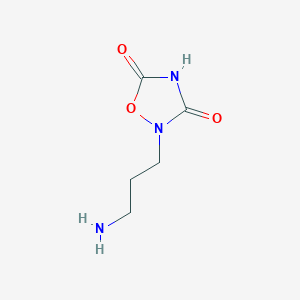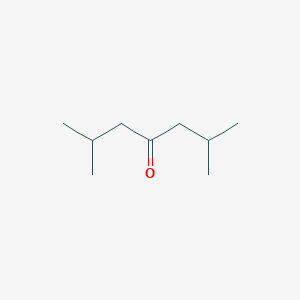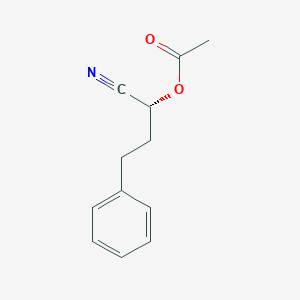
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile
Overview
Description
®-(+)-2-Acetoxy-4-phenylbutyronitrile , also known as APBN , is a chemical compound with the following properties:
- Chemical Formula : C<sub>12</sub>H<sub>11</sub>NO<sub>2</sub>
- Molecular Weight : 205.22 g/mol
- Chirality : It exists in the ®-enantiomer form.
Synthesis Analysis
The synthesis of APBN involves several steps, including acetylation and nitrilation. Researchers have explored various synthetic routes to obtain this compound, aiming for high yield and enantiopurity. Notably, the enantioselective synthesis of ®-(+)-2-Acetoxy-4-phenylbutyronitrile has been achieved using chiral catalysts.
Molecular Structure Analysis
The molecular structure of APBN consists of a phenyl group attached to a butyronitrile moiety. The acetoxy group at the second position enhances its reactivity. The stereochemistry of the chiral center ® significantly influences its biological activity.
Chemical Reactions Analysis
APBN participates in several chemical reactions:
- Hydrolysis : Under basic conditions, the acetoxy group can be hydrolyzed to yield the corresponding carboxylic acid.
- Reduction : Reduction of the nitrile group can lead to the formation of the corresponding amine.
- Substitution Reactions : The phenyl group can undergo substitution reactions, such as halogenation or nucleophilic aromatic substitution.
Physical And Chemical Properties Analysis
- Melting Point : APBN typically melts around 100-105°C .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents (e.g., acetone, ethanol).
- Optical Rotation : The ®-enantiomer shows a positive optical rotation .
Scientific Research Applications
Biocatalytic Production of ACE Inhibitors
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile, as an intermediate, is crucial in synthesizing angiotensin-converting enzyme (ACE) inhibitors such as enalapril and lisinopril. Biocatalytic methods, particularly using lipase-catalyzed acetylation, are employed for its production. This process is beneficial for multigram-scale synthesis, indicating its scalability and efficiency in pharmaceutical manufacturing (Tseng, Duo, & Wang, 1991).
Synthesis Techniques and Enantioselectivity
In the context of enantioselective synthesis, various methods like enzymatic reduction, microbial transformation, and chemical hydrogenation have been explored. These methods aim to achieve high enantiomeric purity, a critical factor for producing effective ACE inhibitors. For instance, enzymatic reduction using NADH-dependent dehydrogenase and microbial transformation with Proteus vulgaris have been compared to chemical hydrogenation approaches (E. Schmidt et al., 1992).
Optimization of Production Processes
Significant research has been conducted to optimize the production of (R)-(+)-2-Acetoxy-4-phenylbutyronitrile derivatives. This includes developing membrane reactors for kinetic resolution, improving enantiomeric excess, and enhancing space-time yield. Such advancements are crucial for large-scale, efficient, and sustainable pharmaceutical production (Liese, Kragl, Kierkels, & Schulze, 2002).
Advances in Bioreductive Techniques
Recent advances in bioreductive preparation of (R)-2-hydroxy-4-phenylbutanoate esters, a key precursor for ACE inhibitors, are noteworthy. These advancements include identifying new OPBE reductases, enhancing process engineering, and improving biocatalytic asymmetric reduction techniques. This is instrumental in developing environmentally friendly and highly efficient pharmaceutical synthesis processes (Xu & Ni, 2015).
Safety And Hazards
- Toxicity : APBN is considered moderately toxic . Proper handling and protective equipment are essential.
- Hazardous Reactions : Avoid contact with strong acids or bases.
- Storage : Store in a cool, dry place away from direct sunlight.
Future Directions
Research on APBN continues to explore its:
- Pharmacological Applications : Investigate its potential as a drug candidate.
- Enantioselective Synthesis : Optimize synthetic routes for improved yield and purity.
properties
IUPAC Name |
[(1R)-1-cyano-3-phenylpropyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-6,12H,7-8H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMJASXSZFFLW-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CCC1=CC=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-Acetoxy-4-phenylbutyronitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)
![N-[(4-bromophenyl)methyl]propan-1-amine](/img/structure/B141409.png)
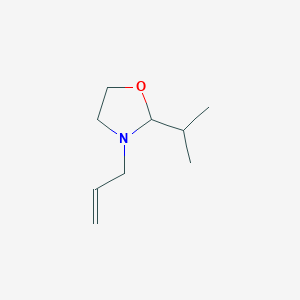
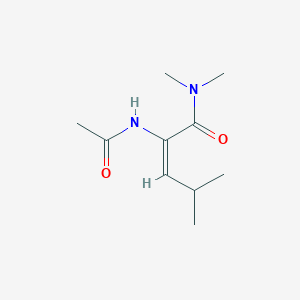
![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)
